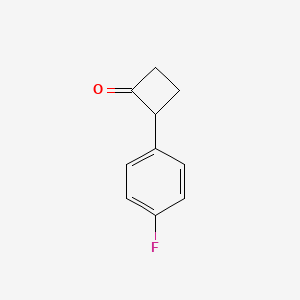
2-(4-Fluorophenyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)cyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It features a cyclobutane ring substituted with a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborates with 4-fluorophenyl halides under palladium catalysis. This reaction typically occurs in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 2-(4-fluorophenyl)cyclobutan-1-ol.
Substitution: Formation of various substituted phenylcyclobutanones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)cyclobutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of cyclobutane-containing natural products.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)cyclobutan-1-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features. For example, it may interact with enzymes involved in oxidative stress pathways or receptors in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: The parent compound without the fluorophenyl substitution.
2-Phenylcyclobutan-1-one: Similar structure but with a phenyl group instead of a fluorophenyl group.
4-Fluorobenzophenone: Contains the fluorophenyl group but lacks the cyclobutane ring.
Uniqueness
2-(4-Fluorophenyl)cyclobutan-1-one is unique due to the combination of the cyclobutane ring and the 4-fluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H9FO |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H9FO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 |
Clave InChI |
BCKGUSIIZVZZPN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


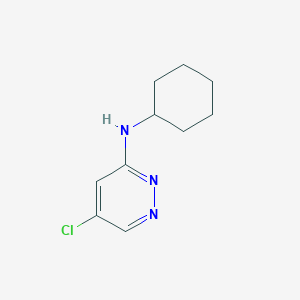
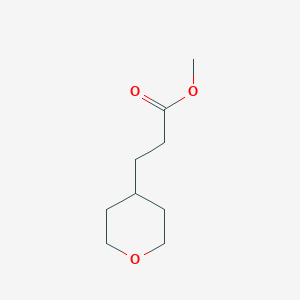
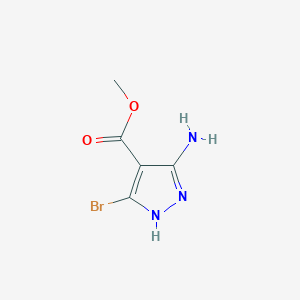
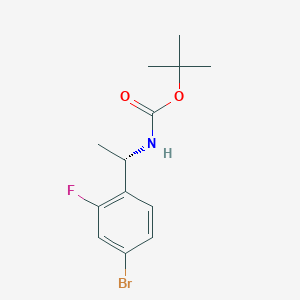
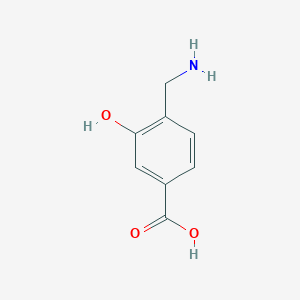
![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
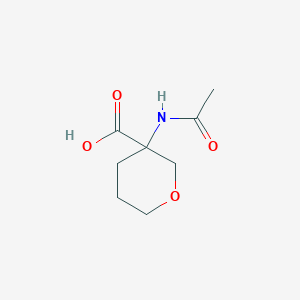
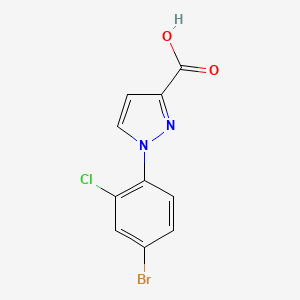
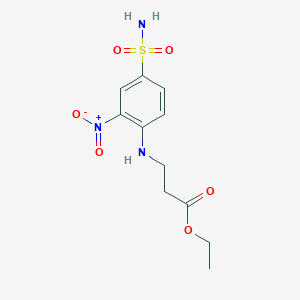
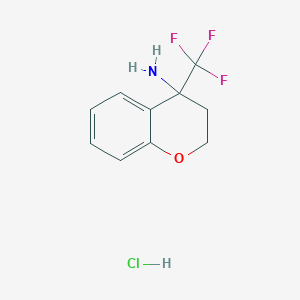

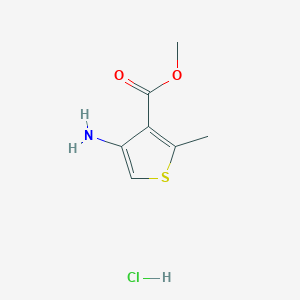
![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)

